

crystal structure analysis of 4-(2-carboxyvinyl)benzoic acid

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Compound of Interest

Compound Name: 4-(2-Carboxyvinyl)benzoic acid

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An In-depth Technical Guide to the Crystal Structure Analysis of **4-(2-Carboxyvinyl)benzoic Acid** for Pharmaceutical Development

Abstract

4-(2-Carboxyvinyl)benzoic acid, also known as 4-carboxycinnamic acid, is a bifunctional organic molecule with significant potential in materials science and, notably, as a structural motif in pharmaceutical compounds.[1] Its rigid, conjugated system and dual carboxylic acid groups make its solid-state properties—governed by its crystal structure—of paramount importance for drug development.[1] This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale. We will explore the pathway from synthesis and crystal growth to data interpretation and the critical implications of the crystal structure on pharmaceutical viability, including polymorphism and solid-state stability.

Introduction: The Significance of Solid-State Characterization

In modern drug development, understanding the three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is non-negotiable.[2] Crystallography provides this fundamental insight, revealing the precise molecular conformation and, crucially, the network of intermolecular interactions that dictate a material's bulk properties.[3] Properties such as

solubility, dissolution rate, stability, and bioavailability are directly influenced by the crystalline form of an API.^[4]

4-(2-Carboxyvinyl)benzoic acid (molecular formula: $C_{10}H_8O_4$, molecular weight: 192.17 g/mol) presents a compelling case study.^{[1][5]} Its two carboxylic acid moieties are potent hydrogen-bonding donors and acceptors, suggesting that its crystal packing will be dominated by a robust network of these interactions. Furthermore, derivatives of the parent compound, cinnamic acid, are well-documented to exhibit polymorphism—the ability to crystallize in multiple distinct forms.^{[6][7][8][9]} The unexpected appearance of a more stable, less soluble polymorph can have disastrous consequences during drug development and manufacturing.^[10] Therefore, a thorough crystallographic analysis is a cornerstone of risk mitigation and form selection for any API candidate based on this scaffold.

This guide outlines the complete workflow for such an analysis, providing a self-validating system of protocols grounded in established crystallographic principles.

Experimental Workflow: From Synthesis to Single Crystal

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 4-(2-Carboxyvinyl)benzoic Acid

A reliable and common method for synthesizing α,β -unsaturated carboxylic acids like the target compound is the Knoevenagel condensation.^[1]

Protocol: Knoevenagel Condensation

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser, combine 4-formylbenzoic acid and 1.2 equivalents of malonic acid.^[1]
- **Solvent and Catalyst:** Add a suitable solvent such as pyridine, which also acts as the basic catalyst. A small amount of piperidine can be added to accelerate the reaction.
- **Reaction:** Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- **Workup:** After cooling, the reaction mixture is poured into an excess of dilute hydrochloric acid. This protonates the carboxylate groups and precipitates the crude product.
- **Purification:** The precipitate is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) is performed to yield high-purity **4-(2-carboxyvinyl)benzoic acid**. Purity is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, degrading diffraction quality.

Growing Diffraction-Quality Single Crystals

The goal is to grow a single, defect-free crystal approximately 0.1-0.3 mm in each dimension. The choice of solvent is critical; a solvent in which the compound is moderately soluble is ideal. [\[11\]](#)

Protocol: Slow Evaporation Method

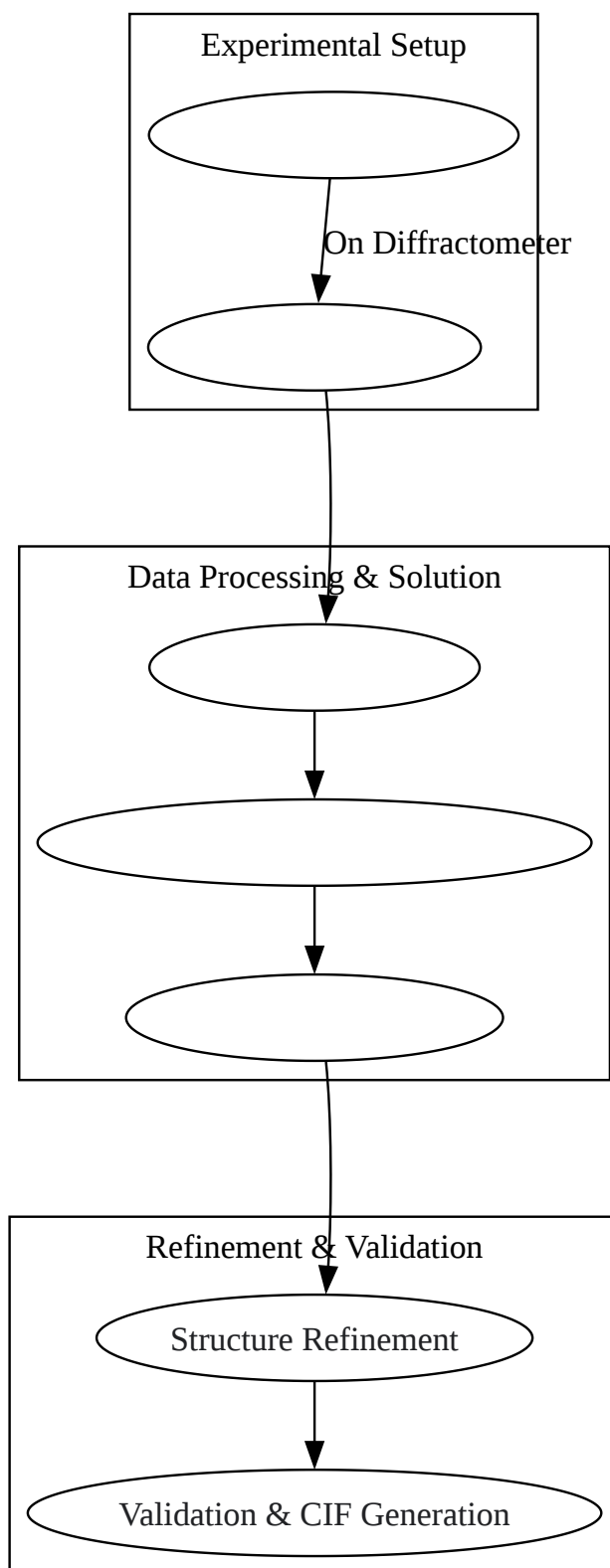
- **Solution Preparation:** Prepare a nearly saturated solution of purified **4-(2-carboxyvinyl)benzoic acid** in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture). Gently warm the solution to ensure complete dissolution.
- **Filtration:** Filter the warm solution through a syringe filter (0.22 μm) into a clean, small vial. This removes dust and other particulate matter that could act as unwanted nucleation sites, leading to a shower of tiny crystals instead of a few large ones. [\[11\]](#)
- **Crystallization:** Cover the vial with a cap, pierced with a needle. This allows for slow, controlled evaporation of the solvent over several days to weeks.
- **Isolation:** Place the vial in a vibration-free location. Mechanical disturbances can disrupt crystal growth. [\[11\]](#) Once suitable crystals have formed, they can be carefully isolated using a spatula or loop.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

SCXRD is the definitive technique for determining the atomic arrangement within a crystal. [\[12\]](#) It works on the principle that X-rays are diffracted by the electron clouds of the atoms in a

periodic lattice, creating a unique diffraction pattern from which the structure can be deduced.

[12]



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Protocol: SCXRD Data Acquisition and Structure Solution

- **Crystal Mounting:** A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using cryo-oil and flash-cooling under a stream of cold nitrogen gas (e.g., at 100 K).
 - **Causality:** Cryo-cooling is crucial for organic molecules. It minimizes atomic thermal motion, leading to higher resolution data and sharper diffraction spots. It also reduces radiation damage to the crystal from the high-intensity X-ray beam.
- **Data Collection:** The mounted crystal is placed on a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector). X-rays are generated, often from a Mo ($\lambda = 0.71073 \text{ \AA}$) or Cu ($\lambda = 1.5418 \text{ \AA}$) source. A full sphere of diffraction data is collected by rotating the crystal through a series of orientations.
- **Data Reduction:** The raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, correcting for experimental factors (like Lorentz and polarization effects), and merging equivalent reflections.
- **Structure Solution:** The phase problem is solved to generate an initial electron density map. For small organic molecules, direct methods are typically successful. This step is often performed with software packages like SHELXT.
- **Structure Refinement:** The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process optimizes the atomic positions, and anisotropic displacement parameters (which model thermal motion), and confirms the atom types. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. [13]6. **Validation:** The final structure is validated using tools like PLATON or the IUCr's checkCIF service. This ensures the model is chemically sensible and accurately represents the data. The final output is a Crystallographic Information File (CIF).

Results and Interpretation: An Illustrative Analysis

While a definitive, publicly available crystal structure for **4-(2-carboxyvinyl)benzoic acid** was not identified at the time of writing, we can predict the key structural features and present

illustrative data based on closely related compounds like substituted benzoic and cinnamic acids. [\[14\]](#)[\[15\]](#)

Crystallographic Data Summary

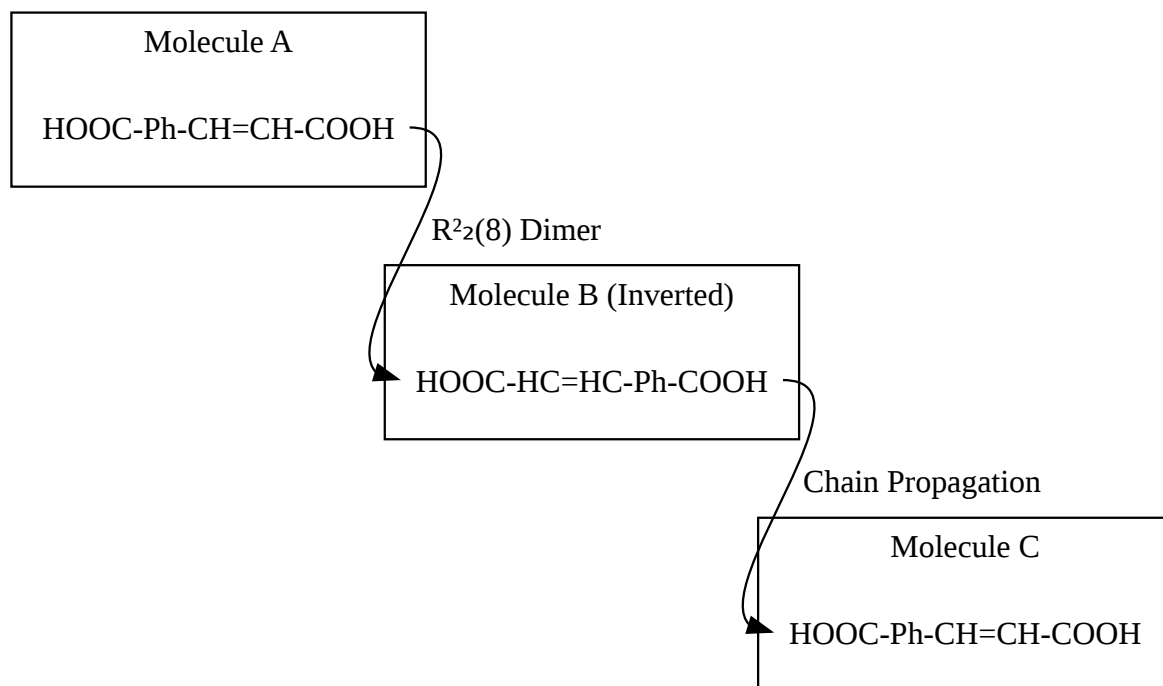
A typical crystallographic analysis would yield the data summarized in the table below. This data provides a fingerprint of the crystal lattice and the quality of the structural refinement.

Parameter	Illustrative Value	Significance
Chemical Formula	C ₁₀ H ₈ O ₄	Confirms the composition of the molecule in the crystal.
Formula Weight	192.17	Molar mass of the asymmetric unit.
Crystal System	Monoclinic	Describes the basic symmetry of the unit cell. [15]
Space Group	P2 ₁ /c	Defines the specific symmetry operations within the unit cell.
a, b, c (Å)	7.5, 8.8, 14.5	The dimensions of the unit cell.
α, β, γ (°)	90, 98.5, 90	The angles of the unit cell.
Volume (Å ³)	955	The volume of one unit cell.
Z	4	The number of molecules in one unit cell.
Temperature (K)	100	The temperature at which data was collected. [15]
R ₁ [I > 2σ(I)]	< 0.05	A measure of the agreement between observed and calculated structure factors.
wR ₂ (all data)	< 0.15	A weighted measure of agreement for all diffraction data.
Goodness-of-fit (S)	~1.0	Indicates the quality of the refinement; a value near 1 is ideal.

Table 1: Illustrative Crystallographic Data for **4-(2-Carboxyvinyl)benzoic Acid**.

Molecular Geometry and Intermolecular Interactions

The most significant feature of the crystal structure of **4-(2-carboxyvinyl)benzoic acid** would be the extensive hydrogen-bonding network. Carboxylic acids have a strong propensity to form centrosymmetric dimers via O–H...O hydrogen bonds, creating a characteristic $R^2_2(8)$ ring motif. [13] With two carboxylic acid groups, this molecule can form extended chains or sheets.



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Caption: Expected Hydrogen-Bonding Motif forming a 1D Chain.

This hydrogen-bonded chain is a primary driver of the crystal packing. The planarity of the benzene ring and the conjugated vinyl system would likely promote π - π stacking interactions between adjacent chains, further stabilizing the three-dimensional structure. The specific arrangement of these chains and the nature of the stacking would define the polymorph.

Implications for Drug Development

The precise data obtained from the crystal structure analysis is not merely academic; it is critical for de-risking a drug development program. [10]

- **Polymorph Screening:** The solved crystal structure serves as the definitive reference (Form I). This enables the use of powder X-ray diffraction (PXRD) to screen for other polymorphs under various crystallization conditions (solvents, temperatures, pressures). Any new PXRD pattern indicates a potential new crystalline form that must be isolated and characterized. [6]The existence of multiple forms is a significant risk, as each can have different therapeutic efficacy. [4]
- **Stability and Formulation:** The crystal structure reveals the strength of the intermolecular interactions. A robust, three-dimensional hydrogen-bonding network, as expected for this molecule, would suggest high thermal stability and low solubility. This information is vital for formulation scientists who need to design a dosage form with appropriate dissolution and absorption characteristics. [3]
- **Hydrate/Solvate Formation:** The analysis can reveal the presence of ordered solvent molecules within the crystal lattice, forming hydrates (with water) or solvates (with other solvents). [4]These forms have different properties and stability profiles compared to the anhydrous material and must be fully characterized.
- **Co-crystal Design:** With two strong hydrogen-bond donor/acceptor sites, **4-(2-carboxyvinyl)benzoic acid** is an ideal candidate for co-crystallization. [16]By introducing a second, pharmaceutically acceptable molecule (a co-former), it is possible to create novel crystalline solids with tailored properties, such as enhanced solubility or improved stability, offering a powerful tool for pharmaceutical innovation. [4]

Conclusion

The crystal structure analysis of **4-(2-carboxyvinyl)benzoic acid** is a foundational step in evaluating its potential for pharmaceutical applications. The methodologies detailed in this guide, from rational synthesis and meticulous crystal growth to high-resolution SCXRD analysis, provide the framework for obtaining a complete understanding of its solid-state properties. The resulting structural information—particularly the hydrogen-bonding networks and packing motifs—directly informs critical development decisions regarding polymorph control, formulation strategy, and intellectual property. For any API containing this or a similar scaffold, this level of in-depth crystallographic characterization is not just recommended; it is essential for ensuring the safety, efficacy, and quality of the final drug product.

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